molecular formula C25H24N4O3S B2353823 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1030122-04-3

3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2353823
CAS No.: 1030122-04-3
M. Wt: 460.55
InChI Key: CTCQOQJFRZHRAW-UHFFFAOYSA-N
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Description

The compound 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a highly specialized chemical with complex structural features. It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic routes and reaction conditions

  • The synthesis begins with the preparation of the key intermediate, m-tolyl-1,2,4-oxadiazole, which is obtained by the cyclization of m-tolyl hydrazine and ethyl oxalate.

  • This intermediate is then reacted with 3-isopentyl benzofuro[3,2-d]pyrimidine-4(3H)-one in the presence of a suitable thiolation agent such as thiophosgene or Lawesson's reagent to introduce the thio-methyl group.

Industrial production methods

  • Industrially, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The thio-methyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of the oxadiazole ring can be achieved using metal hydrides such as sodium borohydride.

  • Substitution: : Electrophilic aromatic substitution reactions can be performed on the benzofuran ring, introducing various substituents.

Common reagents and conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride (LAH).

  • Substitution reagents: : Halogens (Cl2, Br2), sulfonation agents (SO3), nitrating agents (HNO3).

Major products

  • The oxidation of the thio-methyl group results in sulfone derivatives.

  • Reduction of the oxadiazole ring leads to aminomethyl thio derivatives.

  • Substitution on the benzofuran ring yields various functionalized benzofuran derivatives.

Scientific Research Applications

In chemistry: : Used as a building block for the synthesis of more complex molecules. In biology : Exhibits potential as a lead compound for the development of anti-inflammatory and anticancer agents. In medicine : Under investigation for its role in targeted drug delivery systems. In industry : Employed in the synthesis of specialty polymers and materials due to its stable structure and reactivity profile.

Mechanism of Action

Mechanism

  • The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors.

  • Molecular targets: : Includes protein kinases and DNA, where it can inhibit enzyme activity or interfere with DNA replication.

Comparison with Similar Compounds

Similar compounds

  • 3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one: : Lacks the oxadiazole ring, resulting in different reactivity and biological activity.

  • 2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one: : Missing the isopentyl group, affecting its physical properties and solubility.

Uniqueness

  • The unique combination of the oxadiazole ring and thio-methyl group in 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one provides distinct chemical properties and biological activities not observed in its analogs.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-15(2)11-12-29-24(30)22-21(18-9-4-5-10-19(18)31-22)27-25(29)33-14-20-26-23(28-32-20)17-8-6-7-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCQOQJFRZHRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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